molecular formula C13H28BN3 B14262592 Bis[di(propan-2-yl)amino]boranecarbonitrile CAS No. 133567-31-4

Bis[di(propan-2-yl)amino]boranecarbonitrile

Katalognummer: B14262592
CAS-Nummer: 133567-31-4
Molekulargewicht: 237.20 g/mol
InChI-Schlüssel: DKFNSJAUUGBKLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(diisopropylamino)cyanoborane: is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound consists of a boron atom bonded to two diisopropylamino groups and a cyanide group, making it a versatile reagent in organic synthesis and other scientific research areas.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of bis(diisopropylamino)cyanoborane typically involves the reaction of diisopropylamine with a boron-containing precursorThe reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive boron intermediates .

Industrial Production Methods: While specific industrial production methods for bis(diisopropylamino)cyanoborane are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Wirkmechanismus

The mechanism of action of bis(diisopropylamino)cyanoborane involves its ability to generate iminium ions from carbonyl compounds. The diisopropylamino groups facilitate the transfer of the amino group and the cyanide group from boron to the carbonyl carbon atom, leading to the formation of various products such as α-amino nitriles and ketones . This process is crucial in many organic synthesis reactions.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Bis(diisopropylamino)cyanoborane is unique due to its specific combination of diisopropylamino and cyanide groups, which provide distinct reactivity and selectivity in various chemical reactions. Its ability to generate iminium ions efficiently makes it a valuable reagent in organic synthesis .

Eigenschaften

CAS-Nummer

133567-31-4

Molekularformel

C13H28BN3

Molekulargewicht

237.20 g/mol

IUPAC-Name

bis[di(propan-2-yl)amino]boranylformonitrile

InChI

InChI=1S/C13H28BN3/c1-10(2)16(11(3)4)14(9-15)17(12(5)6)13(7)8/h10-13H,1-8H3

InChI-Schlüssel

DKFNSJAUUGBKLT-UHFFFAOYSA-N

Kanonische SMILES

B(C#N)(N(C(C)C)C(C)C)N(C(C)C)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.